(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride
Overview
Description
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyridine ring and a piperidine ring, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of pyridine with a suitable alkylating agent to form the pyridin-4-ylmethyl intermediate.
Coupling with Piperidin-3-amine: The pyridin-4-ylmethyl intermediate is then coupled with piperidin-3-amine under controlled conditions to form the desired compound.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride: The enantiomer of the compound with similar but distinct properties.
N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride: A structural isomer with different reactivity and applications.
N-(Pyridin-4-ylmethyl)piperidin-4-amine trihydrochloride: Another structural isomer with unique properties.
Uniqueness
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and piperidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSOQJXHXROQO-XVSRHIFFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.